An In-depth Technical Guide to the Synthesis of N,N'-Di-sec-butyl-p-phenylenediamine
An In-depth Technical Guide to the Synthesis of N,N'-Di-sec-butyl-p-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Di-sec-butyl-p-phenylenediamine (DSBPPD) is an aromatic amine with significant industrial applications, primarily as an antioxidant and antiozonant.[1][2] It is particularly effective in stabilizing hydrocarbon products such as gasoline, turbine oils, transformer oils, and lubricants.[1] DSBPPD is also utilized as a general-purpose antioxidant for natural and synthetic rubbers.[1][2] This technical guide provides a detailed overview of the primary synthesis pathways for DSBPPD, complete with experimental protocols, quantitative data, and process visualizations to support researchers and professionals in its synthesis and application.
Core Synthesis Pathways
The industrial production of N,N'-Di-sec-butyl-p-phenylenediamine is dominated by two primary methods: the reductive amination of p-phenylenediamine or p-nitroaniline with butanone, and the alkylation of p-phenylenediamine with a sec-butyl halide.
Reductive Amination of p-Phenylenediamine with Butanone
This widely used method involves the reaction of p-phenylenediamine with butanone (methyl ethyl ketone) in the presence of a catalyst and hydrogen gas. The reaction proceeds through the formation of a dianil intermediate, which is subsequently hydrogenated to yield the final product.[3]
Experimental Protocol:
A detailed experimental protocol based on findings from scientific literature is as follows[1]:
-
Reaction Setup: In a high-pressure autoclave, charge 54 g of p-phenylenediamine, 360 mL of butanone (maintaining a molar ratio of approximately 1:6 of p-phenylenediamine to butanone), and 4 g of a Cu-Cr catalyst.[1]
-
Inerting: Purge the autoclave with nitrogen gas four times to remove air, followed by a hydrogen gas purge to remove the remaining nitrogen.[1]
-
Reaction Conditions: Heat the mixture to 160°C and maintain a pressure of 3.3-5.6 MPa for 10-12 hours.[1]
-
Work-up: After the reaction is complete, cool the autoclave and filter the mixture to remove the catalyst.[1]
-
Purification: Remove the excess butanone and the sec-butanol by-product via atmospheric distillation to obtain the crude N,N'-di-sec-butyl-p-phenylenediamine.[1] The product can be further purified by vacuum distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | p-Phenylenediamine, Butanone, Hydrogen | [1] |
| Catalyst | Cu-Cr | [1] |
| Catalyst Loading | 4 wt% (based on p-phenylenediamine) | [1] |
| Reactant Ratio (p-phenylenediamine:butanone) | 1:6 (molar) | [1] |
| Temperature | 160°C | [1] |
| Pressure | 3.3 - 5.6 MPa | [1] |
| Reaction Time | 10 - 12 hours | [1] |
| Yield | > 95% | [1] |
Process Workflow:
Reductive Amination of p-Nitroaniline with Butanone
An alternative industrial method utilizes p-nitroaniline as the starting material. This process combines the reduction of the nitro group and the reductive amination in a single process.
Experimental Protocol:
A typical industrial process is outlined in a patent as follows[4]:
-
Material Preparation: In a blending kettle, combine butanone and p-nitroaniline in a 1.3:1.2 ratio. Heat to 120°C and stir for 20 minutes to dissolve the solids.[4]
-
Initial Purification: Add activated carbon to the dissolved mixture, stir, and filter to remove impurities. Transfer the filtrate to a raw material buffer tank.[4]
-
Reaction: Filter the material from the buffer tank again and transfer it to a reaction kettle. Add a Pt/C catalyst and introduce hydrogen gas.[4]
-
Reaction Conditions: Maintain the reaction at a temperature of 100-120°C and a pressure of 2-3 MPa for 2 hours.[4]
-
Work-up: After the reaction, cool the mixture to 60-75°C and release the pressure. Filter the mixture to remove the catalyst.[4]
-
Purification: Subject the filtrate to negative pressure distillation to remove butanone and water, yielding N,N'-di-sec-butyl-p-phenylenediamine.[4]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | p-Nitroaniline, Butanone, Hydrogen | [4] |
| Catalyst | Pt/C | [4] |
| Reactant Ratio (butanone:p-nitroaniline) | 1.3:1.2 | [4] |
| Temperature | 100 - 120°C | [4] |
| Pressure | 2 - 3 MPa | [4] |
| Reaction Time | 2 hours | [4] |
| p-Nitroaniline Conversion Rate | 98.7% |
Process Workflow:
Alkylation of p-Phenylenediamine with sec-Bromobutane
This "clean" synthesis method avoids the use of high-pressure hydrogen and employs water as a solvent.
Experimental Protocol:
The following protocol is adapted from a patent describing this greener approach[5]:
-
Reaction Setup: In a reactor, add 40 mL of water, followed by 0.1 mol (10.81 g) of p-phenylenediamine and 0.22 mol (30.14 g) of sec-bromobutane.[5]
-
Initial Reflux: Heat the mixture with stirring to 100-110°C and maintain reflux for 1 hour.[5]
-
Base Addition: Slowly add a solid inorganic base (e.g., potassium hydroxide, sodium hydroxide, potassium carbonate, or sodium carbonate) over a period of 1-2 hours. The molar ratio of the solid base to p-phenylenediamine should be between 2.0-2.2:1.[5]
-
Final Reflux: Continue to reflux the reaction mixture for another hour at 100-110°C under normal pressure.[5]
-
Phase Separation: After cooling, separate the upper organic phase, which is the crude product, from the lower aqueous phase. The crude product, containing approximately 75% N,N'-di-sec-butyl-p-phenylenediamine and 25% N,N,N'-tri-sec-butyl-p-phenylenediamine, can be used directly as a gasoline antioxidant.[5]
-
By-product Recycling: The lower aqueous phase can be evaporated to recover the bromide salt (e.g., potassium bromide), which can be used to synthesize sec-bromobutane from sec-butanol.[5]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | p-Phenylenediamine, sec-Bromobutane | [5] |
| Solvent | Water | [5] |
| Base | Solid inorganic base (e.g., KOH, NaOH) | [5] |
| Reactant Ratio (p-phenylenediamine:sec-bromobutane) | 1:2.0-2.2 (molar) | [5] |
| Base to p-phenylenediamine Ratio | 2.0-2.2:1 (molar) | [5] |
| Temperature | 100 - 110°C | [5] |
| Crude Product Composition | ~75% DSBPPD, ~25% Tri-substituted by-product | [5] |
| p-Phenylenediamine Conversion | 100% |
Logical Relationship Diagram:
Product Characterization
The identity and purity of the synthesized N,N'-Di-sec-butyl-p-phenylenediamine can be confirmed through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for structural elucidation. The spectrum of DSBPPD is expected to show characteristic signals for the aromatic protons of the p-phenylene ring and the aliphatic protons of the two sec-butyl groups.[6][7]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The expected molecular weight of N,N'-Di-sec-butyl-p-phenylenediamine is 220.35 g/mol .[3] Electron ionization mass spectra are available in public databases for comparison.[8][9]
-
Infrared (IR) and Raman Spectroscopy: FTIR and Raman spectroscopy can provide information about the functional groups present in the molecule, such as the N-H and C-N stretching vibrations of the secondary amine and the characteristic absorptions of the p-disubstituted benzene ring.[6]
Conclusion
This technical guide has detailed the primary synthetic pathways for N,N'-Di-sec-butyl-p-phenylenediamine, providing comprehensive experimental protocols and quantitative data for researchers and chemical development professionals. The reductive amination routes, starting from either p-phenylenediamine or p-nitroaniline, are well-established industrial methods capable of high yields. The alkylation route offers a "greener" alternative by avoiding high-pressure hydrogenation and utilizing water as a solvent. The choice of synthesis pathway will depend on factors such as available starting materials, required purity, and scale of production. The provided process workflows and characterization information should serve as a valuable resource for the synthesis and analysis of this important industrial antioxidant.
References
- 1. sincerechemical.com [sincerechemical.com]
- 2. CN104592041A - Preparation method of rubber antioxidant N,N'-di-sec-butyl-1,4-phenylenediamine - Google Patents [patents.google.com]
- 3. N,N'-Di-sec-butyl-p-phenylenediamine | C14H24N2 | CID 7589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN105061214A - Production process of N,N'-di-sec-butyl-1,4-phenylenediamine - Google Patents [patents.google.com]
- 5. CN102311349B - Method for synthesizing liquid antioxidant N,N'-di-sec-butyl p-phenylenediamine for gasoline cleanly - Google Patents [patents.google.com]
- 6. spectrabase.com [spectrabase.com]
- 7. N,N'-Di-sec-butyl-p-phenylenediamine(101-96-2) 1H NMR [m.chemicalbook.com]
- 8. N,N'-di-sec-Butyl-p-phenylenediamine [webbook.nist.gov]
- 9. N,N'-di-sec-Butyl-p-phenylenediamine [webbook.nist.gov]
